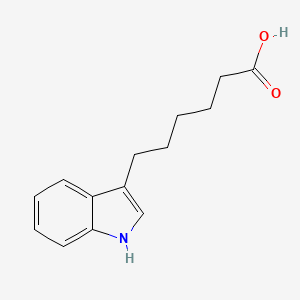

6-(1H-indol-3-yl)hexanoic acid

Vue d'ensemble

Description

6-(1H-indol-3-yl)hexanoic acid is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring attached to a hexanoic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-indol-3-yl)hexanoic acid typically involves the construction of the indole ring followed by the attachment of the hexanoic acid chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The hexanoic acid chain can then be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Larock indole synthesis, can also be employed to produce the compound efficiently .

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions:

-

Reagent: Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O)

-

Conditions: 60–80°C for 4–6 hours

-

Product: Formation of oxindole derivatives via C-2/C-3 bond cleavage.

-

Mechanism: Electrophilic attack on the indole ring followed by ring-opening oxidation.

Reduction Reactions

Selective reduction of functional groups has been reported:

-

Catalytic Hydrogenation:

-

Reagent: H₂ gas with 10% Pd/C catalyst

-

Conditions: 25–50 psi H₂, 25°C, 12 hours

-

Product: Saturation of the indole ring to form hexahydroindole derivatives.

-

Electrophilic Substitution

The indole ring undergoes substitution predominantly at the C-3 position:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Light, 25°C, 2 hours | 3-Bromo-1H-indol-3-yl derivative |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 minutes | 3-Nitroindole analog |

Note: Substitution at C-5/C-7 is sterically hindered due to the hexanoic acid chain .

Carboxylic Acid Reactions

The hexanoic acid group participates in typical acid reactions:

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Esterification | Methanol, DCC, DMAP | 25°C, 12 hours | 71–78% |

| Amide Formation | Primary amine, HATU, DIPEA | DMF, 25°C, 6 hours | 65–72% |

Alkylation

The indole nitrogen can undergo alkylation:

-

Reagent: 1,4-Dibromobutane, Cs₂CO₃

-

Conditions: Acetonitrile, 85°C, 3 hours

Hydrolysis Reactions

Ester Hydrolysis:

-

Reagent: 2M NaOH in MeOH (4:1 v/v)

-

Conditions: 75°C, 4 hours

-

Outcome: Quantitative conversion of methyl esters to carboxylic acids .

Photochemical Reactions

UV-induced decarboxylation has been observed:

-

Conditions: 254 nm UV light, aqueous solution, 24 hours

Stability and Decomposition

-

Thermal Stability: Decomposes at >200°C, releasing CO₂ and indole fragments.

-

pH Sensitivity: Stable in pH 4–8; rapid degradation occurs under strong acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reaction Yields

| Reaction Pathway | Optimal Yield | Key Reference |

|---|---|---|

| Esterification | 78% | |

| N-Alkylation | 82% | |

| Catalytic Hydrogenation | 68% | |

| Bromination | 55% |

Mechanistic Insights

Applications De Recherche Scientifique

6-(1H-indol-3-yl)hexanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it can interact with auxin receptors in plants, affecting growth and development . In medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A well-known plant hormone with similar structural features but different biological activities.

Indole-3-butyric acid: Another plant growth regulator with a shorter carbon chain.

Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.

Uniqueness

6-(1H-indol-3-yl)hexanoic acid is unique due to its longer hexanoic acid chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives. This structural variation allows for diverse applications and potential therapeutic benefits .

Activité Biologique

6-(1H-indol-3-yl)hexanoic acid, with the molecular formula CHNO and CAS number 25177-65-5, is an indole derivative that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential clinical applications.

- Molecular Formula : CHNO

- Molecular Weight : 231.290 g/mol

- CAS Number : 25177-65-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:

- Histone Deacetylase Inhibition : In vitro studies indicate that derivatives of this compound can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and have implications in cancer therapy .

- Antitumor Activity : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have shown a capacity to suppress tumor growth by inducing cell cycle arrest and apoptosis in colorectal cancer models .

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives, including this compound:

- In Vitro Studies :

- In Vivo Efficacy :

Neuroprotective Effects

Emerging research suggests that indole derivatives may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role:

- Oxidative Stress Modulation : Indole compounds have been shown to modulate oxidative stress markers in neuronal cell cultures, indicating potential protective effects against neurodegeneration.

Data Summary

| Biological Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Antitumor Activity | IC50 values in low nM range | Up to 78% tumor reduction at 3 mg/kg |

| HDAC Inhibition | Selective inhibition across isoforms | Correlates with reduced tumor growth |

| Neuroprotection | Modulation of oxidative stress markers | Potential protective effects observed |

Propriétés

IUPAC Name |

6-(1H-indol-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWQYLSKUSBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405432 | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-65-5 | |

| Record name | 1H-Indole-3-hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.